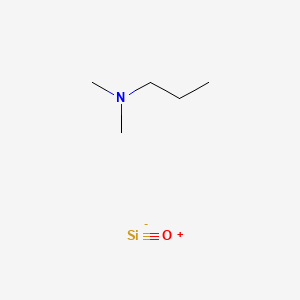
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide is an organic compound with the molecular formula C5H13NThis compound is a colorless liquid with a characteristic amine odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + \text{HCHO} + \text{HCOOH} \rightarrow \text{CH3CH2CH2N(CH3)2} + \text{CO2} + \text{H2O} ]
Industrial Production Methods
In industrial settings, N,N-dimethylpropan-1-amine is produced by the catalytic hydrogenation of N,N-dimethylpropanamide. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpropanamide.
Reduction: It can be reduced to form N,N-dimethylpropylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N,N-dimethylpropanamide.
Reduction: N,N-dimethylpropylamine.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor for the preparation of pharmaceuticals.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylpropan-1-amine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the nitrogen atom in the amine group, which has a lone pair of electrons that can be donated to form new chemical bonds .
Comparison with Similar Compounds
N,N-dimethylpropan-1-amine can be compared with other similar compounds such as:
N,N-dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.
N,N-dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.
N,N-dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
N,N-dimethylpropan-1-amine is unique due to its specific structure and reactivity. The presence of the propyl group provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
1173023-57-8 |
|---|---|
Molecular Formula |
C5H13NOSi |
Molecular Weight |
131.25 g/mol |
IUPAC Name |
N,N-dimethylpropan-1-amine;oxoniumylidynesilanide |
InChI |
InChI=1S/C5H13N.OSi/c1-4-5-6(2)3;1-2/h4-5H2,1-3H3; |
InChI Key |
NGXPAUSDWCDYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C.[O+]#[Si-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




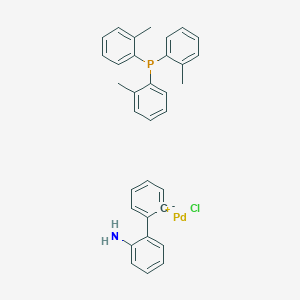



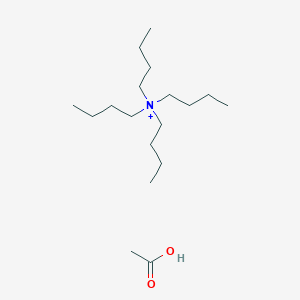

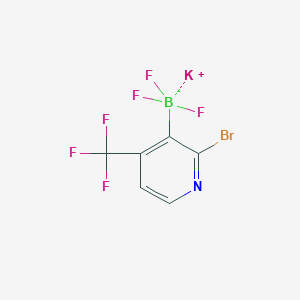
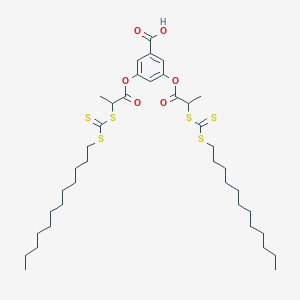
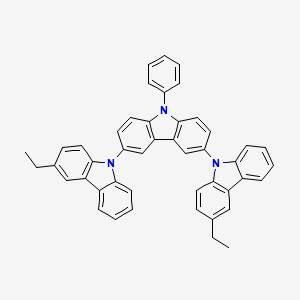

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)

